Cas no 881451-12-3 (ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate)

Ethyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate is a synthetic indole derivative with a pyridine substituent, exhibiting potential utility in medicinal chemistry and pharmaceutical research. Its structure combines a chloro-substituted indole core with a pyridyl moiety, which may confer selective binding properties for biological targets. The ethyl butanoate side chain enhances solubility and offers a handle for further derivatization. This compound is of interest in the development of small-molecule inhibitors or probes, particularly in kinase or receptor-based studies. Its well-defined molecular architecture allows for precise modifications, making it a versatile intermediate in drug discovery and biochemical applications.
ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate structure
881451-12-3 structure
Product name:ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate
CAS No:881451-12-3
MF:C19H19ClN2O2
MW:342.819363832474
CID:5422392

ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl)butanoate
    • 1H-Indole-3-butanoic acid, 5-chloro-2-(2-pyridinyl)-, ethyl ester
    • ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate
    • Inchi: 1S/C19H19ClN2O2/c1-2-24-18(23)8-5-6-14-15-12-13(20)9-10-16(15)22-19(14)17-7-3-4-11-21-17/h3-4,7,9-12,22H,2,5-6,8H2,1H3
    • InChI Key: MPNJFPOINTUJHV-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(Cl)C=C2)C(CCCC(OCC)=O)=C1C1=NC=CC=C1

ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3321-0071-3mg
ethyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
881451-12-3 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3321-0071-20μmol
ethyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
881451-12-3 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3321-0071-15mg
ethyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
881451-12-3 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3321-0071-25mg
ethyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
881451-12-3 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3321-0071-2μmol
ethyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
881451-12-3 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3321-0071-50mg
ethyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
881451-12-3 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3321-0071-5mg
ethyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
881451-12-3 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3321-0071-4mg
ethyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
881451-12-3 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3321-0071-5μmol
ethyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
881451-12-3 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3321-0071-10μmol
ethyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
881451-12-3 90%+
10μl
$69.0 2023-04-26

Additional information on ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate

Professional Introduction to Ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate (CAS No. 881451-12-3)

Ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate (CAS No. 881451-12-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, combines elements of indole and pyridine moieties, making it a promising candidate for further exploration in drug discovery and development.

The molecular framework of Ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate incorporates a butanoate ester group, which is known to enhance the solubility and bioavailability of pharmaceutical agents. The presence of chloro substituents at the 4 and 5 positions of the indole ring adds another layer of complexity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

In recent years, there has been a surge in research focused on indole derivatives due to their diverse biological activities. Indole compounds are well-documented for their roles in various physiological processes, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in Ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate suggests that it may exhibit unique pharmacological properties, making it an attractive molecule for further investigation.

The pyridine moiety in this compound is particularly noteworthy, as pyridine derivatives are widely used in medicinal chemistry for their ability to modulate enzyme activity and receptor binding. The integration of the pyridine group with the indole core in Ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate could lead to novel interactions with biological targets, potentially opening up new therapeutic avenues.

Recent studies have highlighted the importance of structure-based drug design in optimizing the efficacy and safety of pharmaceutical compounds. The complex architecture of Ethyl 4-5-chloro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoate provides a rich scaffold for structural modifications aimed at enhancing its pharmacological profile. Computational modeling and high-throughput screening techniques are being employed to identify potential lead compounds derived from this molecule.

The butanoate ester group in Ethyl 4-5-chloro-2-(pyridin-2-y l)-1H-indol -3 -y lbutanoate is particularly interesting from a pharmacokinetic perspective. Ester groups are known to influence metabolic pathways and can be tailored to improve drug absorption, distribution, metabolism, and excretion (ADME) properties. This feature makes the compound a valuable asset in the development of next-generation therapeutics.

In conclusion, Ethyl 4 -5 -chloro -2 -(pyridin -2 -y l) -1 H -indol -3 -y lbutanoate (CAS No. 881451 -12 -3) represents a fascinating compound with potential applications in pharmaceutical research. Its unique structural features and the presence of bioactive moieties suggest that it may serve as a valuable intermediate or lead compound in the development of novel therapeutic agents. Further exploration of its pharmacological properties will undoubtedly contribute to advancements in medicinal chemistry and drug discovery.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.